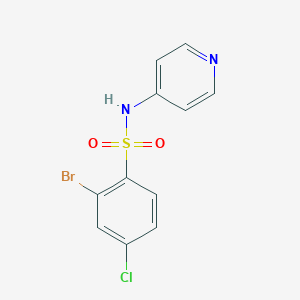![molecular formula C9H6N4OS B6625940 5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B6625940.png)
5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is commonly referred to as MOSP, and its chemical formula is C10H7N4OS. MOSP has been identified as a potential drug candidate due to its unique chemical properties and mechanism of action.
作用機序
The mechanism of action of MOSP involves the inhibition of specific enzymes such as dipeptidyl peptidase IV (DPP-IV) and protein tyrosine phosphatase 1B (PTP1B). These enzymes play a crucial role in various physiological processes such as glucose metabolism and immune response. Inhibition of these enzymes by MOSP leads to the modulation of these processes and has potential therapeutic implications.
Biochemical and Physiological Effects:
MOSP has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that MOSP can modulate glucose metabolism, reduce inflammation, and inhibit cancer cell growth. MOSP has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.
実験室実験の利点と制限
MOSP has several advantages as a potential drug candidate. It has a unique chemical structure, which could lead to the development of novel drugs with improved efficacy and safety profiles. MOSP has also been shown to have low toxicity, which is a crucial factor in drug development. However, the limitations of MOSP include its low solubility and stability, which could limit its potential applications.
将来の方向性
There are several future directions for the research on MOSP. One potential avenue is the development of MOSP-based drugs for the treatment of various diseases such as cancer and diabetes. Another potential direction is the use of MOSP in the development of new materials such as sensors and catalysts. Further studies are needed to fully understand the potential applications of MOSP and to overcome its limitations.
合成法
The synthesis of MOSP has been extensively studied, and various methods have been developed for its preparation. One of the most common methods involves the reaction of 2-chloropyrazine with 4-methyl-2-mercapto-1,3-oxazole in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with cyanogen bromide to yield MOSP.
科学的研究の応用
MOSP has been studied extensively for its potential applications in various scientific fields. It has been identified as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. MOSP has also been studied for its potential use in the development of new materials such as sensors and catalysts.
特性
IUPAC Name |
5-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c1-6-5-14-9(13-6)15-8-4-11-7(2-10)3-12-8/h3-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILYJLDAIRLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)SC2=NC=C(N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)
![(3-Chloro-2-methylphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625877.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol](/img/structure/B6625889.png)
![6-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625898.png)

![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6625903.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-methoxybenzonitrile](/img/structure/B6625918.png)
![2-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-5-chlorobenzonitrile](/img/structure/B6625920.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile](/img/structure/B6625922.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate](/img/structure/B6625929.png)
![Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate](/img/structure/B6625931.png)

![(4aR,7aS)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625933.png)
![2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile](/img/structure/B6625938.png)